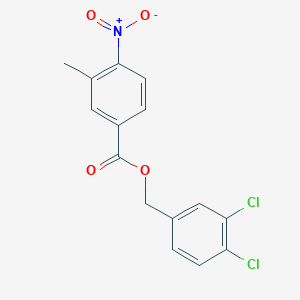
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in the field of scientific research. DMMP belongs to the class of piperazine derivatives, which are known to have potential therapeutic applications due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the pathogenesis of various diseases. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to induce apoptosis in cancer cells, which could be a potential therapeutic strategy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for research could include investigating the efficacy of 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine in animal models of neurodegenerative diseases, exploring its potential as an anti-cancer agent in vivo, and optimizing its formulation for better solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine and its potential interactions with other drugs.
In conclusion, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is a promising compound that has shown potential therapeutic applications in various fields. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages that make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and explore its future applications.
Synthesemethoden
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to obtain 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine. The synthesis method has been optimized to yield high purity 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine with good yields.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Additionally, 1-(2,4-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential as an anti-cancer agent and has shown efficacy against various cancer cell lines.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-4-9-19(16(2)14-15)20(23)22-12-10-21(11-13-22)17-5-7-18(24-3)8-6-17/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVFBVBVAZCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)
![4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729139.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)

